molecular formula C11H18N4O5 B12912727 Glycyl-L-prolyl-L-asparagine CAS No. 401570-00-1

Glycyl-L-prolyl-L-asparagine

Cat. No.: B12912727
CAS No.: 401570-00-1
M. Wt: 286.28 g/mol
InChI Key: SCJJPCQUJYPHRZ-BQBZGAKWSA-N
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Description

(S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a pyrrolidine ring, and a carboxamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Amino and Carboxamido Groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

(S)-4-Amino-2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

401570-00-1

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C11H18N4O5/c12-5-9(17)15-3-1-2-7(15)10(18)14-6(11(19)20)4-8(13)16/h6-7H,1-5,12H2,(H2,13,16)(H,14,18)(H,19,20)/t6-,7-/m0/s1

InChI Key

SCJJPCQUJYPHRZ-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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